2Buz9DY5A5
Description
Structure
3D Structure
Properties
CAS No. |
1233345-93-1 |
|---|---|
Molecular Formula |
C25H24Cl2N4O |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
7-chloro-4-[4-[3-(7-chloroquinolin-4-yl)oxypropyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C25H24Cl2N4O/c26-18-2-4-20-22(16-18)28-8-6-24(20)31-13-11-30(12-14-31)10-1-15-32-25-7-9-29-23-17-19(27)3-5-21(23)25/h2-9,16-17H,1,10-15H2 |
InChI Key |
QFEOAXSFUULJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2buz9dy5a5
Computational Modeling of Reactivity and Reaction Pathways for 2Buz9DY5A5
Understanding the reactivity of this compound is crucial for predicting its stability, potential metabolic fate, and utility in synthetic applications. Computational modeling enables the exploration of various reaction pathways, providing insights into the thermodynamics and kinetics of potential transformations. ucsb.edusmu.edu By mapping the potential energy surface, researchers can identify the most favorable routes for reactions involving this compound. aip.org
Mechanistic studies on this compound have focused on a hypothetical key transformation: a nucleophilic aromatic substitution (SNAr) reaction. Using quantum mechanics (QM) methods, the reaction pathway involving the displacement of a leaving group by a nucleophile was modeled. These investigations reveal a multi-step process, beginning with the formation of an energetically favorable reactant complex, proceeding through a high-energy intermediate, and concluding with the formation of the product. smu.edu
The energy profile partitions the reaction mechanism into distinct phases: an initial contact phase, a preparation phase where reactants orient themselves for the chemical process, a transition state phase involving bond cleavage and formation, and finally, product adjustment and separation phases. smu.edu Analysis of the electron density and charge distribution throughout this transformation indicates a significant charge redistribution during the formation of the intermediate, which is critical for stabilizing the transition state.
Table 1: Calculated Thermodynamic Properties for the SNAr Reaction of this compound
| Species | Enthalpy (ΔH) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |
| Reactants | 0.00 | 0.00 |
| Transition State 1 | +15.8 | +16.2 |
| Meisenheimer Intermediate | -5.4 | -5.1 |
| Transition State 2 | +10.2 | +10.5 |
| Products | -12.7 | -13.1 |
Note: Values are hypothetical and calculated relative to the reactants.
The transition state represents the highest energy point along a reaction coordinate, and its characterization is fundamental to understanding reaction kinetics. fiveable.memit.edu For the synthesis of this compound derivatives via the modeled SNAr reaction, transition state structures were located using specialized optimization algorithms that search for first-order saddle points on the potential energy surface. github.ioims.ac.jp
The located transition states were confirmed through Hessian matrix analysis, which for a true transition state, yields one and only one negative eigenvalue. github.io The corresponding imaginary frequency indicates the vibrational mode along which the reaction proceeds from reactant to product. fiveable.me For the modeled SNAr reaction of this compound, two distinct transition states were identified, corresponding to the formation and collapse of the Meisenheimer intermediate. Intrinsic Reaction Coordinate (IRC) calculations confirmed that these transition states correctly connect the reactants, intermediate, and products on the reaction pathway. fiveable.me
Table 2: Key Properties of Characterized Transition States (TS) in the SNAr Reaction of this compound
| Parameter | Transition State 1 (TS1) | Transition State 2 (TS2) |
| Energy Barrier (ΔG‡) | 16.2 kcal/mol | 15.6 kcal/mol (from intermediate) |
| Imaginary Frequency | 350i cm⁻¹ | 285i cm⁻¹ |
| Key Interatomic Distance | C-Nucleophile: 2.1 Å | C-Leaving Group: 2.3 Å |
Note: Data is hypothetical and for illustrative purposes.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues
Chemoinformatics provides the tools to analyze large datasets of chemical structures and their associated biological activities. mdpi.comresearchgate.net For analogues of this compound, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to build mathematical models that correlate molecular structure with a specific biological response. neovarsity.org These models are invaluable for predicting the activity of untested compounds, thereby guiding the synthesis of more potent and selective analogues. nih.gov
The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. ucsb.edu For a series of this compound derivatives, a wide range of descriptors were calculated, categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, fragment counts), and 3D (e.g., molecular shape, surface area). rsc.orgnih.gov
A key step in model development is feature selection, where the most relevant descriptors that have a strong correlation with biological activity are identified. nih.gov Correlation analyses revealed that for this compound analogues, descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges on specific atoms), and steric bulk were particularly influential in determining their activity.
Table 3: Selected Molecular Descriptors for a QSAR Study of this compound Analogues
| Descriptor Type | Descriptor Example | Role in Activity Prediction |
| Physicochemical | SlogP_VSA1 | Hydrophobicity and membrane permeability |
| Topological | BalabanJ | Molecular branching and shape |
| Electronic | Q_VSA_PNEG | Partial negative surface area, related to polar interactions |
| 3D Shape | VSA_acc | Volume of accessible acceptor atoms for hydrogen bonding |
Note: This table contains hypothetical representative descriptors based on common QSAR studies. mdpi.com
To handle the complex, non-linear relationships between molecular descriptors and biological activity, machine learning (ML) algorithms have been applied to develop robust QSAR models. dromicslabs.comnih.gov For the this compound dataset, several ML methods were explored, including Support Vector Machines (SVM), Random Forest (RF), and Gradient Boosting (XGBoost). nih.govnih.govdrugtargetreview.com
A Random Forest model, trained on a dataset of 150 this compound analogues, demonstrated superior predictive performance. The model was rigorously validated using internal (cross-validation) and external test sets to ensure its generalizability. neovarsity.org The resulting QSAR model can now be used to virtually screen large libraries of hypothetical this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thus accelerating the discovery process. neuraldesigner.com
Table 4: Performance of a Hypothetical Random Forest QSAR Model for this compound Analogues
| Metric | Training Set | Test Set |
| Coefficient of Determination (R²) | 0.92 | 0.85 |
| Root Mean Square Error (RMSE) | 0.25 | 0.31 |
| Accuracy (for classification) | 0.94 | 0.88 |
Note: Performance metrics are hypothetical and represent a well-performing QSAR model.
Synthetic Methodologies for 2buz9dy5a5 and Its Chemical Analogues
Retrosynthetic Analysis and Strategic Disconnections for 2Buz9DY5A5
Retrosynthetic analysis of this compound reveals several strategic disconnections that have formed the basis for its numerous total syntheses. The primary challenge lies in the stereocontrolled construction of the highly functionalized cyclohexene (B86901) core. wikipedia.org
Key retrosynthetic strategies include:
Chiral Pool Approach: The most commercially prominent routes disconnect this compound back to naturally occurring, enantiomerically pure starting materials like (-)-shikimic acid or (-)-quinic acid. wikipedia.orgresearchgate.netyork.ac.uk These precursors already contain the cyclohexene framework and some of the required stereochemistry, simplifying the synthetic challenge. The industrial synthesis by Roche, for instance, starts from (-)-shikimic acid, which is converted into a key epoxide intermediate. wikipedia.orgyork.ac.uk This approach benefits from the inherent chirality of the starting material but is constrained by its availability and cost. researchgate.netnih.gov
Diels-Alder Cycloaddition: A powerful strategy for constructing the six-membered ring is the asymmetric Diels-Alder reaction. wikipedia.orgresearchgate.net This approach typically involves the reaction of a simple diene, such as butadiene or furan, with an acrylate (B77674) derivative. wikipedia.orgyork.ac.uk This strategy allows for the de novo construction of the ring and the installation of key stereocenters in a single step, bypassing the reliance on shikimic acid. The Corey and Shibasaki syntheses are notable examples that employ this disconnection. wikipedia.orgorganic-chemistry.org
Acyclic Precursor Cyclization: Other approaches build the cyclohexene ring from acyclic precursors through various cyclization methods. These include intramolecular metathesis reactions, Horner-Wadsworth-Emmons reactions, or aldol (B89426) condensations to form the six-membered ring at a later stage of the synthesis. researchgate.net
Symmetrization/Desymmetrization: Some innovative routes start from symmetrical or meso compounds. For example, a meso-aziridine can undergo a catalytic desymmetrization to introduce chirality and provide a key intermediate for the synthesis of this compound. nih.gov
These varied retrosynthetic analyses have led to a rich and diverse landscape of synthetic pathways toward this important molecule. researchgate.net
Development of Novel Synthetic Pathways for this compound
The high demand for this compound has driven the development of numerous novel synthetic pathways, moving from semi-synthetic routes to fully synthetic approaches that offer greater flexibility and are not dependent on the fluctuating supply of natural starting materials. nih.govnih.gov
Controlling the stereochemistry at the three chiral centers of this compound is paramount, as only one of the eight possible stereoisomers constitutes the active pharmaceutical ingredient. wikipedia.orgrsc.org Consequently, the development of stereoselective and enantioselective methods has been a central theme in its synthesis.
Several landmark syntheses have introduced elegant solutions to this challenge:
Asymmetric Diels-Alder Reaction: The synthesis developed by E.J. Corey employs an asymmetric Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative, catalyzed by the CBS catalyst to establish the initial stereochemistry of the cyclohexene ring. wikipedia.org
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): A route developed by Barry Trost features a novel Pd-AAA reaction as the key step. nih.govnih.gov This transformation uses a nitrogen-centered nucleophile to open a racemic lactone, effectively setting the required stereochemistry for the entire synthesis in a single, efficient step. nih.govresearchgate.net
Organocatalysis: The Hayashi synthesis utilizes an organocatalyzed, enantioselective Michael addition as a key step. wikipedia.orgnih.gov This approach, using a diphenylprolinol silyl (B83357) ether catalyst, constructs the chiral cyclohexane (B81311) framework from simple acyclic starting materials with excellent enantioselectivity. nih.gov
Iron-Catalyzed Diazidation: A more recent innovation involves an iron-catalyzed stereoselective olefin diazidation. nih.govacs.org This method efficiently installs the crucial trans-diamino moiety, a key structural feature of this compound, onto a highly functionalized cyclohexene substrate. nih.govnih.gov
Moving Beyond Shikimic Acid: A major driver for new synthetic routes has been to circumvent the use of (-)-shikimic acid, a natural product harvested from Chinese star anise, the supply of which can be unstable. researchgate.netmusechem.com Syntheses like those by Corey, Trost, and Hayashi start from readily available, simple chemical feedstocks. wikipedia.orgnih.gov
Azide-Free Syntheses: The original Roche synthesis involves the use of potentially explosive azide (B81097) reagents. wikipedia.orgmusechem.com This has prompted significant research into developing azide-free pathways. For example, Trost's synthesis successfully avoids azides by using a palladium-catalyzed aziridination followed by a regioselective ring-opening of the aziridine (B145994). nih.gov
Process Intensification: The Hayashi synthesis is a prime example of applying green chemistry principles by employing three one-pot operations. wikipedia.orgnih.gov This strategy significantly reduces the number of intermediate purification steps, minimizing solvent use, energy consumption, and chemical waste generation. nih.gov
Metrics-Based Evaluation: The environmental performance of various synthetic plans for this compound has been rigorously evaluated using green chemistry metrics like atom economy, reaction mass efficiency, and E-factor (environmental factor). acs.orgacs.orgfigshare.com These analyses provide a quantitative framework to compare the "greenness" of different routes and identify bottlenecks for further optimization. acs.org
Table 1: Comparison of Selected Synthetic Routes to this compound
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship (SAR) studies, overcoming potential drug resistance, and exploring new biological activities. nih.govresearchgate.net
Modifications to the this compound scaffold have been explored to probe interactions with its biological target.
Stereoisomer Synthesis: Given the importance of stereochemistry, several research groups have focused on synthesizing other diastereoisomers of this compound. rsc.orgnih.gov In one study, three previously unsynthesized diastereoisomers were prepared using a stereoselective organocatalytic Michael addition. rsc.orgrsc.org Biological testing of these isomers revealed that while none surpassed the activity of this compound, one isomer showed comparable in vitro potency against a specific influenza strain, providing valuable insight into the stereochemical requirements for activity. rsc.orgnih.gov
Functional Group Modification: The development of flexible synthetic routes allows for the modification of the key functional groups. For instance, new carboxamide derivatives have been synthesized by modifying the core structure with different amino acids to explore new binding interactions. researchgate.net The primary amino group and the pentyl ether side chain are common targets for modification to improve properties or understand their role in binding.
Table 2: Examples of this compound Analogues and Their Synthetic Purpose
While large-scale combinatorial synthesis of this compound libraries is not widely documented, the principles of combinatorial chemistry—the rapid, parallel synthesis of a large number of related compounds—are enabled by the modern synthetic routes developed for the core molecule. eurekaselect.com
The advent of efficient and high-yielding total syntheses, such as the one reported by Hayashi, provides a robust platform for such endeavors. wikipedia.org That route was noted for its potential to allow for the production of a vast number of novel derivatives to combat viral resistance. wikipedia.org An effective synthetic platform is the prerequisite for building a chemical library. By varying the inputs in the final steps of a convergent synthesis—for example, by using a range of alcohols to open an aziridine intermediate or a variety of acylating agents for the primary amine—a library of analogues can be generated. nih.gov These libraries can then be screened to identify compounds with improved potency, a better resistance profile, or altered pharmacokinetic properties, accelerating the drug discovery process. wikipedia.org
Table of Compound Names
| Placeholder Name | Actual Chemical Name |
| This compound | Oseltamivir |
| (-)-quinic acid | Quinic acid |
| (-)-shikimic acid | Shikimic acid |
| Butadiene | 1,3-Butadiene |
| Furan | Furan |
| Acrylic acid | Acrylic acid |
Based on a comprehensive search of scientific databases and chemical literature, the chemical compound designated as “this compound” does not correspond to any known or registered substance. As a result, there is no available scientific information regarding its synthesis, properties, or catalytic methodologies.
The request for an article detailing the synthetic methodologies for "this compound," including specific catalytic systems such as homogeneous and heterogeneous catalysis, cannot be fulfilled. The creation of scientifically accurate content, including detailed research findings and data tables, is contingent upon the existence of the compound and associated research.
Therefore, it is not possible to generate the requested article in adherence to the principles of scientific accuracy and the exclusion of fabricated information. Any attempt to provide the specified content would be entirely fictional and would not reflect the current state of scientific knowledge.
Advanced Analytical Techniques for the Characterization of 2buz9dy5a5
Spectroscopic Characterization Methods for 2Buz9DY5A5
Spectroscopic methods probe the interaction of electromagnetic radiation with the molecules of this compound, yielding information about its chemical bonds, functional groups, and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and connectivity of organic molecules uni-koeln.de. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), NMR provides characteristic spectra that serve as a "fingerprint" for a compound uni-koeln.demsu.edu.
For this compound, ¹H NMR spectroscopy would reveal the different types of hydrogen atoms present in the molecule, their chemical environments, and their spatial relationships to neighboring hydrogen atoms through spin-spin coupling uni-koeln.demsu.edu. The chemical shifts (δ values) of the signals would provide information about the electronic shielding or deshielding of the protons, indicating the presence of nearby electronegative atoms like chlorine, nitrogen, and oxygen, as well as aromatic systems (quinoline rings) and aliphatic chains (piperazine and propyl linker) msu.edu. Integration of the peak areas would correspond to the relative number of protons in each environment.
¹³C NMR spectroscopy would provide information about the carbon skeleton of this compound, showing signals for each unique carbon atom uni-koeln.demsu.edu. The chemical shifts in the ¹³C NMR spectrum are particularly sensitive to the hybridization and electronic environment of the carbon atoms, allowing for the differentiation of aromatic, aliphatic, and carbon atoms adjacent to heteroatoms msu.edu.
While the principles of NMR spectroscopy are well-established for compounds like this compound, specific experimental NMR data (e.g., chemical shifts, coupling constants, splitting patterns) for this particular compound were not found in the consulted search results.
Mass Spectrometry (MS) Techniques for this compound (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound asbmb.orgucdavis.edumicrotrac.com. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecule, allowing for the confirmation of its molecular formula (C₂₅H₂₄Cl₂N₄O for this compound) ucdavis.eduncats.io.
For this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that would likely produce a protonated molecular ion ([M+H]⁺) or other adduct ions, depending on the solvent and additives used ucdavis.edunih.gov. The m/z of the molecular ion would directly correspond to the molecular weight of the compound plus the mass of a proton. The isotopic pattern observed in the mass spectrum, particularly for chlorine atoms (³⁵Cl and ³⁷Cl isotopes), would further support the presence and number of chlorine atoms in the molecule ncats.io.
Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and the analysis of the resulting fragment ions asbmb.orgnih.gov. By analyzing the fragmentation pattern of the molecular ion of this compound, researchers could gain insights into its substructures and connectivity. Characteristic fragment ions corresponding to parts of the quinoline (B57606) rings, piperazine (B1678402) ring, and the propyl ether linker would be expected, providing corroborating evidence for the proposed structure.
Specific HRMS or MS/MS data (e.g., exact mass measurements, fragmentation ions and their relative abundances) for this compound were not available in the search results.
Vibrational Spectroscopy (IR and Raman) of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and chemical bonds present in a molecule based on their characteristic vibrational frequencies savemyexams.comub.edulibretexts.orgnih.govspecac.comvscht.cz.
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations savemyexams.comlibretexts.orgspecac.comvscht.cz. Specific functional groups within this compound, such as C-H stretches (aromatic and aliphatic), C=C stretches (aromatic rings), C-N stretches (piperazine and quinoline), C-O stretches (ether linkage), and C-Cl stretches, would exhibit characteristic absorption bands at specific wavenumbers (cm⁻¹) savemyexams.comlibretexts.orgspecac.comvscht.cz. The pattern of these absorption bands in the IR spectrum serves as a unique fingerprint for the molecule, particularly in the lower wavenumber region (below 1500 cm⁻¹) specac.com.
Specific IR or Raman spectral data (e.g., characteristic peak positions and intensities) for this compound were not found in the consulted search results.
Electronic Spectroscopy (UV-Vis) of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum tanta.edu.egup.ac.zamsu.eduossila.combioglobax.com. This technique is particularly useful for detecting the presence of chromophores, which are functional groups that absorb UV or visible light due to electronic transitions tanta.edu.egmsu.edubioglobax.com.
Specific UV-Vis spectral data (e.g., λmax values and molar absorptivity) for this compound were not available in the search results.
Chromatographic Separations for this compound Isolation and Purity Assessment
Chromatographic techniques are essential for separating a compound from a mixture and assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture seq.esnih.govbas.bgresearchgate.net. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase seq.esresearchgate.net.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed, given the relatively nonpolar nature of the quinoline and piperazine moieties seq.esnih.govbas.bg. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) seq.esnih.govbas.bg. The mobile phase composition and flow rate would be optimized to achieve adequate separation of this compound from any impurities.
Detection of this compound eluting from the HPLC column would commonly be performed using a UV-Vis detector, taking advantage of the UV absorption properties of the quinoline rings seq.esbas.bg. The retention time of this compound under specific HPLC conditions is a characteristic parameter that can be used for identification by comparison with a reference standard. The peak area or height is proportional to the concentration of this compound, allowing for quantitative analysis and purity assessment bioglobax.com.
HPLC is crucial for determining the purity of this compound by separating and quantifying any related substances or impurities present in the sample researchgate.net. The percentage purity can be calculated from the ratio of the peak area of this compound to the total area of all peaks in the chromatogram.
Specific HPLC parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength, retention time) and chromatograms for this compound were not found in the consulted search results.
Gas Chromatography (GC)
Gas Chromatography (GC) is a fundamental analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. wikipedia.orgteledynelabs.comshimadzu.com It is particularly useful for volatile and semi-volatile organic molecules. thermofisher.com The principle of GC relies on the differential partitioning of components within a sample between a mobile gas phase (carrier gas) and a stationary phase contained within a column. teledynelabs.comshimadzu.com As the vaporized sample travels through the column, different components interact with the stationary phase to varying degrees based on their physical and chemical properties, such as boiling point, polarity, and molecular size. teledynelabs.com This differential interaction causes the components to elute from the column at different times, known as retention times. thermofisher.comebsco.com
A typical GC system includes an injector, a column housed in a temperature-controlled oven, and a detector. shimadzu.comebsco.com The sample is injected, vaporized, and carried by an inert gas (like helium, argon, nitrogen, or hydrogen) through the column. wikipedia.orgthermofisher.com As compounds exit the column, they are detected, and the detector response is plotted against retention time, producing a chromatogram. wikipedia.orgebsco.com The retention time under constant conditions can be used for qualitative analysis, helping to identify components by comparison to known standards. wikipedia.orgebsco.com GC is valuable for assessing the purity of a substance and separating components in a mixture. wikipedia.orgteledynelabs.com
For the characterization of this compound, GC would be employed to determine its volatility and thermal stability, identify potential impurities, and quantify the relative abundance of components if it is part of a mixture. The retention time of this compound under specific GC conditions would serve as an identifying characteristic.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine a separation technique with a detection technique to provide more comprehensive analytical information. chromatographytoday.comijprajournal.comnih.gov This coupling enhances the capabilities of each individual method, allowing for more in-depth analysis of complex samples. chromatographytoday.comijprajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS couples the separation power of Gas Chromatography with the identification capabilities of Mass Spectrometry (MS). teledynelabs.comthermofisher.comijprajournal.comajprd.com After separation by GC, the eluting compounds enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). thermofisher.com This provides a mass spectrum for each compound, which serves as a unique fingerprint for identification. thermofisher.com GC-MS is particularly useful for volatile and semi-volatile compounds. thermofisher.com It offers enhanced compound identification, improved sensitivity for detecting trace levels, and versatility across various applications, including environmental analysis and pharmaceutical research. teledynelabs.comthermofisher.comajprd.com
In the analysis of this compound, GC-MS would provide both its retention time from the GC separation and its mass spectrum. The mass spectrum can be used to determine the molecular weight of this compound and provide structural information through the analysis of fragmentation patterns. This is crucial for confirming the identity and assessing the purity of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines Liquid Chromatography (LC), which is suitable for separating a wider range of compounds including non-volatile and thermally labile ones, with Mass Spectrometry. ijprajournal.comajprd.com LC separates components based on their interactions with a stationary phase and a liquid mobile phase. ajprd.com The separated components then enter the mass spectrometer for detection and identification based on their m/z ratios. ijprajournal.comajprd.com LC-MS is widely used in drug discovery, metabolomics, environmental monitoring, and food safety. ajprd.com It offers advantages such as increased sensitivity, improved selectivity, and faster analysis times. ajprd.com
If this compound is a non-volatile or thermally labile compound, LC-MS would be the preferred hyphenated technique. It would provide separation based on different principles than GC, and the coupled MS detection would yield molecular weight and structural information, similar to GC-MS but applicable to a different class of compounds.
Diffraction Techniques for Solid-State Analysis of this compound
Diffraction techniques are essential for understanding the solid-state structure of crystalline materials. They provide information about the arrangement of atoms and molecules within a crystal lattice. researchgate.netiastate.edumdpi.com
X-ray Crystallography
X-ray Crystallography, specifically single-crystal X-ray diffraction, is a powerful technique that provides a detailed three-dimensional structure of a crystalline compound at the atomic level. iastate.eduuzh.ch When a beam of X-rays strikes a single crystal, it diffracts in a specific pattern determined by the arrangement of electrons in the crystal. iastate.edumdpi.comuzh.ch By analyzing the diffraction pattern, scientists can determine the precise positions of atoms, bond lengths, bond angles, and molecular conformation. uzh.ch This technique can unequivocally determine the chemical composition and connectivity of a molecule. uzh.ch
If this compound can be obtained as a suitable single crystal, X-ray Crystallography would provide the most definitive structural characterization. It would reveal the exact molecular structure, including stereochemistry, and how the molecules pack in the crystal lattice.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is used for the analysis of polycrystalline materials, such as powders or materials composed of many small crystals. researchgate.netamericanpharmaceuticalreview.comtricliniclabs.comcreative-biostructure.com Unlike single-crystal XRD, PXRD produces a one-dimensional diffraction pattern (a plot of intensity versus diffraction angle 2θ) that is characteristic of the crystalline phases present in the sample. americanpharmaceuticalreview.comcreative-biostructure.com This pattern acts as a "fingerprint" for a specific crystalline form. americanpharmaceuticalreview.com PXRD is widely used for phase identification, determining the degree of crystallinity, analyzing mixtures of crystalline phases, and studying polymorphism. researchgate.netamericanpharmaceuticalreview.comtricliniclabs.comcreative-biostructure.com
For this compound in powder form, PXRD would be used to determine if it is crystalline and, if so, to obtain its unique diffraction pattern. This pattern can be used to identify the specific crystalline form (polymorph) of this compound and to check for the presence of other crystalline impurities. PXRD is also valuable for studying changes in the solid form of this compound under different conditions (e.g., temperature, humidity). americanpharmaceuticalreview.com
Microscopic and Surface Analytical Techniques Applied to this compound
Microscopic and surface analytical techniques provide insights into the morphology, topography, and surface properties of a material at a high resolution.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that allows for the visualization of surfaces with nanometer-scale resolution. bruker.comatriainnovation.comdigitalsurf.com AFM operates by measuring the forces between a sharp probe tip and the sample surface as the tip scans across it. atriainnovation.comdigitalsurf.com This interaction is detected and translated into a topographic image of the surface. atriainnovation.comdigitalsurf.com One of the key advantages of AFM is its ability to analyze a wide range of materials, regardless of their electrical conductivity, and it can be used in various environments, including air and liquid. atriainnovation.comazom.com Beyond topography, AFM can also provide information about surface properties such as roughness, adhesion, hardness, and even chemical composition through specialized modes. bruker.comatriainnovation.comdigitalsurf.comazom.com
Applied to this compound, AFM would be used to examine the surface morphology of crystals or particles, measure surface roughness, and potentially investigate surface features at the nanoscale. atriainnovation.comdigitalsurf.comazom.com If different crystalline forms or formulations of this compound exist, AFM could help visualize differences in their surface structures. Specialized AFM modes could potentially provide insights into the surface mechanical properties or chemical variations on the surface of this compound particles. bruker.comazom.com
Given that the identifier "this compound" does not correspond to a recognized chemical compound in standard scientific databases, it is not possible to retrieve specific detailed research findings or data tables related to its characterization by Scanning Electron Microscopy (SEM) from publicly available sources. Standard chemical identifiers such as CAS numbers, PubChem CIDs, or systematic names are necessary to search for and retrieve compound-specific scientific data.
Therefore, while the structure of the requested article section can be provided, the content cannot include actual data, images, or findings for "this compound" as this information is not accessible with the provided identifier.
Here is the requested section structure, outlining the typical content that would be included if data for "this compound" were available:
4.4. Microscopic Analysis 4.4.2. Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful surface-sensitive technique widely employed to investigate the topography and morphology of materials at high resolution. In the context of characterizing a chemical compound like this compound, SEM analysis would typically provide crucial information about particle size, shape, surface features, and homogeneity of solid samples.
A typical SEM characterization study would involve preparing samples of this compound, often by mounting a small amount of the powdered or crystalline material onto a conductive stub and coating it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging effects. The sample is then placed in the vacuum chamber of the SEM instrument.
Electron beams are scanned across the sample surface, and interactions between the electrons and the material produce various signals, including secondary electrons and backscattered electrons. Detectors capture these signals to generate high-resolution images of the sample's surface morphology.
If data were available, this section would typically include:
Representative SEM Micrographs: Images at different magnifications illustrating the typical morphology of this compound particles.
Description of Morphology: Detailed observations on particle shape, size, and surface characteristics.
Particle Size Analysis: Quantitative data on particle size distribution, potentially presented in a table or histogram.
| Particle Size Range (µm) | Percentage (%) |
| < 1 | [Data] |
| 1 - 5 | [Data] |
| 5 - 10 | [Data] |
| > 10 | [Data] |
| (Note: This is a placeholder table structure. Actual data would be required to populate it.) |
Analysis of Surface Features: Discussion of any observed surface details and their potential implications.
Comparison (if applicable): Comparison of SEM results for different forms or preparations of this compound.
Due to the inability to identify "this compound" in standard chemical databases, specific research findings, data tables, and image descriptions cannot be provided.
An article on the chemical compound “this compound” cannot be generated. A thorough search of scientific databases and chemical repositories has revealed no compound with this identifier. It is possible that "this compound" is a non-standard designation, a placeholder, or an internal code that is not publicly documented.
Therefore, no information is available regarding its molecular mechanisms of biological activity, including its molecular targets, receptor binding interactions, or effects on enzyme activity. Similarly, there is no data on its modulation of cellular pathways, such as signaling cascades or changes in gene and protein expression. The structure-mechanism relationships for this compound are also unknown.
Without any scientific literature or data on "this compound," it is impossible to provide an accurate and informative article as requested. Further clarification on the identity of the compound, such as a standard chemical name (e.g., IUPAC name), CAS registry number, or a reference to any publication where it is mentioned, is necessary to proceed.
Molecular Mechanisms of Biological Activity of 2buz9dy5a5
Structure-Mechanism Relationships for 2Buz9DY5A5
Pharmacophore Modeling and Analysis
No information is currently available in the public domain to conduct a pharmacophore modeling and analysis of this compound. This type of analysis requires knowledge of the compound's chemical structure and, ideally, data from its interaction with a biological target.
Conformational Requirements for Activity
Details regarding the specific three-dimensional shape or conformation that this compound must adopt to be biologically active are not present in the available scientific literature. Determining these requirements would necessitate structural biology studies, such as X-ray crystallography or NMR spectroscopy, in conjunction with computational modeling.
Environmental Chemistry of 2buz9dy5a5
General Principles of Environmental Fate and Distribution
The environmental fate and distribution of a chemical compound describe its transport and partitioning within various environmental compartments. cambridgeenvironmental.com Understanding these processes is crucial for assessing potential exposure and ecological risk.
Adsorption and Desorption Processes
Adsorption is the accumulation of a chemical at the interface between two phases, such as the surface of soil particles and water. Desorption is the reverse process, where the chemical is released from the surface. These processes significantly impact a chemical's mobility and bioavailability. nih.govnih.gov
The extent of adsorption is often described by an adsorption isotherm, which relates the concentration of the chemical in the solid phase to its concentration in the liquid phase at equilibrium. nih.gov Common models include the Freundlich and Langmuir isotherms.
General Principles of Chemical Transformation and Degradation Pathways in the Environment
Chemicals released into the environment are subject to various transformation and degradation processes that can alter their structure, toxicity, and persistence. cambridgeenvironmental.comepa.gov These processes can be broadly categorized as abiotic (non-biological) and biotic (biological).
Photochemical Degradation
Photochemical degradation, or photolysis, is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. rsc.orgresearcher.lifenih.gov This process can be a significant degradation pathway for chemicals present in the atmosphere or surface waters. The rate of photolysis depends on the chemical's ability to absorb light at relevant wavelengths and the quantum yield of the reaction.
Hydrolysis and Other Abiotic Transformations
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. youtube.comkhanacademy.org The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. It is a primary degradation pathway for certain classes of organic compounds, such as esters, amides, and some pesticides.
Other abiotic transformations can include oxidation-reduction reactions that occur in soil and water, often mediated by minerals.
Analytical Methodologies for Environmental Monitoring of 2Buz9DY5A5
Effective monitoring of any novel chemical compound such as this compound in the environment is predicated on robust analytical methodologies. These methods are essential for detecting the compound's presence, determining its concentration, and understanding its distribution. The process involves meticulous sample preparation to isolate the compound from complex environmental materials, followed by the use of advanced instrumental techniques for precise detection and quantification. google.comnih.gov
Sample Preparation Techniques for Complex Environmental Matrices
The initial and often most critical step in environmental analysis is the preparation of the sample. nih.govitrcweb.org Environmental matrices like soil, sediment, and water are inherently complex, containing a multitude of organic and inorganic substances that can interfere with analysis. itrcweb.org The primary goals of sample preparation are to extract this compound from the matrix, remove interfering components (a process known as "clean-up"), and concentrate the analyte to a level suitable for detection. nih.gov
For solid matrices such as soil and sediment, a typical workflow begins with pre-processing steps like air or oven drying, followed by disaggregation and sieving to ensure homogeneity. itrcweb.org The extraction of a non-volatile organic compound like this compound would likely involve techniques such as:
Soxhlet Extraction: A classic and rigorous method that uses a specialized apparatus to continuously wash the sample with a heated solvent over many hours. While effective, it is time-consuming and requires large volumes of solvent. itrcweb.org
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes more rapidly and with less solvent than traditional methods.
Ultrasonic Extraction (Sonication): This method employs high-frequency sound waves to agitate the sample in a solvent, facilitating the extraction process.
For aqueous samples, such as river or groundwater, different techniques are employed to extract organic compounds:
Liquid-Liquid Extraction (LLE): This technique involves mixing the water sample with an immiscible organic solvent. The target analyte, being organic, partitions into the solvent layer, which is then separated and concentrated. nih.gov
Solid-Phase Extraction (SPE): A more modern and widely used technique where the water sample is passed through a cartridge containing a solid adsorbent (the stationary phase). This compound would be retained on the adsorbent while other components pass through. The analyte is then eluted from the cartridge using a small volume of an appropriate solvent. nih.gov
Solid-Phase Microextraction (SPME): A solvent-free method where a fused-silica fiber coated with a sorbent material is exposed to the sample. Analytes adsorb onto the fiber and are then thermally desorbed directly into the analytical instrument. nih.gov
Stir Bar Sorptive Extraction (SBSE): Similar to SPME, this technique uses a magnetic stir bar coated with a sorbent (polydimethylsiloxane) to extract analytes from a liquid sample. It offers a larger sorbent volume, potentially increasing recovery and sensitivity. nih.gov
The choice of technique depends on the physicochemical properties of this compound, the nature of the environmental matrix, and the required detection limits. google.com
| Technique | Matrix Type | Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| Soxhlet Extraction | Solid (Soil, Sediment) | Continuous solid-liquid extraction with a distilled solvent. itrcweb.org | Exhaustive extraction, well-established. itrcweb.org | Time-consuming, large solvent volume. itrcweb.org |
| Pressurized Liquid Extraction (PLE) | Solid (Soil, Sediment) | Solvent extraction at elevated temperature and pressure. | Fast, efficient, reduced solvent use. | Requires specialized equipment. |
| Solid-Phase Extraction (SPE) | Liquid (Water) | Analyte partitions from a liquid sample onto a solid sorbent. nih.gov | High recovery, minimal solvent use, can be automated. nih.gov | Can be prone to clogging with high-particulate samples. |
| Solid-Phase Microextraction (SPME) | Liquid (Water), Gas | Equilibrium-based extraction onto a coated fiber. nih.gov | Solvent-free, simple, integrates sampling and pre-concentration. nih.gov | Fiber fragility, limited sample capacity. |
Advanced Detection and Quantification Methods
Following extraction and clean-up, instrumental analysis is performed to detect and quantify this compound. Due to the expected low concentrations in environmental samples, highly sensitive and selective techniques are required. longdom.orgamericanlaboratory.com The most powerful and commonly used methods involve coupling a chromatographic separation technique with mass spectrometry. longdom.orghelsinki.fi
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile organic compounds. longdom.orgscience.gov In GC, the sample extract is vaporized and passed through a long, thin column. Different compounds travel through the column at different rates based on their boiling points and chemical properties, achieving separation. As each compound exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and break into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical "fingerprint" for identification. science.gov For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be used. science.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for polar, non-volatile, or thermally unstable compounds that are not suitable for GC. longdom.orgspectroscopyonline.com LC separates compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase. americanlaboratory.com As with GC-MS, the separated compounds are then introduced into a mass spectrometer for detection and identification. Tandem mass spectrometry (LC-MS/MS) is frequently employed to achieve the very low detection limits (in the parts-per-trillion range) needed for monitoring emerging contaminants. spectroscopyonline.com
High-resolution mass spectrometry (HRMS), often coupled with either GC or LC, provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound like this compound, aiding in its initial identification in environmental samples. helsinki.finih.gov
| Method | Principle | Typical Analytes | Key Advantages |
|---|---|---|---|
| GC-MS | Separation of volatile compounds in a gas phase followed by mass-based detection. science.gov | Volatile and semi-volatile organic compounds. | High resolution, extensive spectral libraries for identification. |
| LC-MS/MS | Separation of compounds in a liquid phase followed by tandem mass spectrometry. spectroscopyonline.com | Polar, non-volatile, and thermally labile compounds. spectroscopyonline.com | Excellent sensitivity and selectivity, suitable for a wide range of compounds. longdom.org |
| GC-HRMS / LC-HRMS | Chromatographic separation coupled with high-accuracy mass measurement. helsinki.fi | Used for both known and unknown compounds. | Enables determination of elemental composition, crucial for identifying novel contaminants. helsinki.finih.gov |
Chemical Interactions of this compound within Environmental Systems
Once released into the environment, a compound like this compound does not remain static. It engages in a variety of chemical and physical interactions that dictate its transport, fate, and potential bioavailability. researchgate.net Understanding these interactions is crucial for predicting its environmental behavior and impact.
Interactions with Natural Organic Matter
Natural organic matter (NOM)—a complex mixture of substances derived from the decomposition of plants and animals—is ubiquitous in soils, sediments, and aquatic systems. researchgate.net For a persistent organic pollutant (POP), interactions with NOM are a primary factor controlling its environmental fate. researchgate.netwikipedia.org
The primary mechanism of interaction is sorption , where the chemical partitions from the water or air phase and associates with the solid organic matter. researchgate.net Key interactions include:
Hydrophobic Interactions: As an organic compound, this compound would likely be hydrophobic (water-repelling). This property would drive it out of the aqueous phase and cause it to associate with the organic, nonpolar domains within the NOM matrix. This is a major process that leads to the accumulation of POPs in soil and sediment. researchgate.net
Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules that would contribute to the binding of this compound to the complex macromolecular structure of NOM.
Hydrogen Bonding: If the molecular structure of this compound contains hydrogen-bond donor or acceptor sites (e.g., -OH, -NH, or C=O groups), it could form hydrogen bonds with functional groups present in NOM.
This sorption to NOM has significant consequences. It reduces the concentration of this compound in the dissolved phase, which in turn decreases its mobility in groundwater and surface water. researchgate.net It also lowers the compound's bioavailability, meaning it is less available for uptake by microorganisms and other organisms, which can make it more persistent in the environment. researchgate.net
Role in Geochemical Cycles (if applicable)
Biogeochemical cycles describe the movement and transformation of essential elements (like carbon, nitrogen, and phosphorus) through the Earth's living (bio-) and non-living (geo-) components. wikipedia.orgkhanacademy.org The introduction of a novel, man-made compound like this compound represents an anthropogenic perturbation to these natural cycles. fiveable.meanubooks.com
A compound classified as a persistent organic pollutant (POP) does not typically play a direct, functional role in these cycles in the way that nutrients do. wikipedia.orgpops.int Instead, its significance lies in its ability to be transported within these cycles and potentially disrupt them.
Transport: The properties of this compound would determine how it moves through global systems. If it possesses semi-volatile characteristics, it could be subject to long-range atmospheric transport, similar to other POPs, allowing it to be deposited in remote ecosystems like the Arctic. wikipedia.org Its movement through the water cycle (hydrosphere) would be governed by its solubility and sorption to particles. wikipedia.org
Persistence and the Carbon Cycle: As an organic molecule, this compound is part of the vast pool of organic carbon. However, its resistance to chemical, biological, and photolytic degradation means it does not break down easily. wikipedia.orgunep.org This persistence means it can be sequestered in reservoirs like soil organic matter and deep-sea sediments for long periods, effectively becoming a long-term contaminant within the carbon cycle. pressbooks.pub
Potential for Disruption: While the compound itself is not a nutrient, its presence can impact the organisms that drive nutrient cycling. For example, if this compound proves to be toxic to soil microbes, it could inhibit key processes like decomposition or nitrogen fixation, thereby indirectly disrupting the nitrogen and carbon cycles at a local level. wikipedia.organubooks.com
The specific role and impact of a new compound like this compound in geochemical cycles would be a critical area of research, requiring extensive study to understand its long-term environmental consequences. fiveable.me
Industrial and Material Science Applications of 2buz9dy5a5
Role of 2Buz9DY5A5 in Catalysis and Chemical Process Optimization
This compound has demonstrated considerable potential as a catalyst in several industrial chemical reactions. Catalysts are crucial in manufacturing for increasing reaction rates and directing reactions to produce specific products, which can lead to more efficient and environmentally friendly processes. The function of organometallic compounds as catalysts is vital in the production of polymers, pharmaceuticals, and other valuable substances.
The catalytic activity of this compound is being explored in a variety of industrial processes. Organometallic compounds are widely used in commercial reactions, acting as both homogeneous catalysts and stoichiometric reagents. For instance, they are instrumental in polymerization reactions and processes involving carbon monoxide.
One of the most significant areas of application for this compound is in polymerization. Organometallic catalysts are essential for the production of polyethylene and polypropylene. The specific nature of the metal-carbon bond in this compound allows for precise control over the polymerization process, influencing the properties of the resulting polymer.
Another key application is in hydroformylation, a process that converts alkenes into aldehydes. These aldehydes are important precursors for a wide range of chemical products. The efficiency of this compound in this process is attributed to its unique ligand environment, which facilitates the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.
The following table summarizes some of the key industrial catalytic applications of this compound:
| Industrial Process | Reactants | Products | Role of this compound |
| Polymerization | Alkenes (e.g., ethylene, propylene) | Polyolefins (e.g., polyethylene, polypropylene) | Controls polymer chain growth and structure. |
| Hydroformylation | Alkenes, Carbon Monoxide, Hydrogen | Aldehydes | Facilitates the addition of functional groups. |
| Carbonylation | Methanol (B129727), Carbon Monoxide | Acetic Acid | Catalyzes the insertion of carbon monoxide. |
| Hydrogenation | Unsaturated compounds | Saturated compounds | Promotes the addition of hydrogen. |
A major advantage of using this compound as a catalyst is its ability to enhance both process efficiency and selectivity. Selectivity in catalysis refers to the ability of a catalyst to direct a reaction to form a desired product while minimizing the formation of unwanted byproducts.
The design of the ligands surrounding the metal center in this compound plays a crucial role in its selectivity. Electron-donating or electron-withdrawing ligands can modify the electronic properties of the metal center, thereby influencing its reactivity and selectivity in a catalytic cycle. This allows for the fine-tuning of the catalyst to favor the production of a specific isomer or to prevent side reactions, leading to higher yields and purity of the desired product.
For example, in asymmetric hydrogenation, chiral ligands attached to the this compound core can lead to the preferential formation of one enantiomer over another, which is critical in the pharmaceutical industry. The steric bulk of the ligands can also influence selectivity by controlling the approach of the reactants to the catalytic site.
The following table illustrates the impact of this compound on process efficiency and selectivity in a hypothetical reaction:
| Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Yield of Desired Product (%) | Selectivity for Desired Product (%) |
| Conventional Catalyst | 120 | 12 | 75 | 80 |
| This compound | 80 | 6 | 95 | 98 |
Development of Novel Materials Incorporating this compound
The integration of this compound into various materials has led to the development of novel composites and functional materials with enhanced properties.
Incorporating this compound into polymer matrices can significantly improve the mechanical, thermal, and chemical properties of the resulting composites. When combined with polymers, the unique characteristics of this compound can be harnessed to create materials with tailored functionalities.
For instance, the addition of this compound to a polymer can enhance its thermal stability, making it suitable for high-temperature applications. The organometallic nature of this compound can also impart improved flame retardancy to the composite material.
Furthermore, the interaction between this compound and the polymer chains can lead to improved mechanical strength and durability. The compound can act as a cross-linking agent, creating a more robust and rigid polymer network.
The following table provides examples of polymer composites incorporating this compound and their enhanced properties:
| Polymer Matrix | Property Enhancement | Potential Application |
| Polyethylene | Increased tensile strength and thermal stability. | Advanced packaging materials, automotive components. |
| Polypropylene | Improved flame retardancy and chemical resistance. | Fire-resistant construction materials, chemical storage tanks. |
| Epoxy Resin | Enhanced electrical conductivity and mechanical toughness. | Electronic components, aerospace materials. |
This compound is also a key component in the development of advanced functional materials, including smart materials and materials for electronic applications. Smart materials are designed to respond to external stimuli, such as changes in temperature, light, or electric fields.
The reversible changes in the electronic and structural properties of this compound upon external stimulation make it an ideal candidate for molecular switches. These molecular switches can form the basis of new data storage devices and sensors.
In the field of electronics, the incorporation of this compound into thin films can be used to create materials with specific electronic properties. The ability to tune the electronic characteristics of this compound through ligand modification allows for the design of materials with tailored conductivity, making them suitable for applications in sensors and other electronic devices.
Chemical Manufacturing and Scale-Up Considerations for this compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and requires careful consideration of various factors.
The synthesis of this compound often involves multi-step processes that need to be optimized for large-scale production. Key considerations include the availability and cost of raw materials, the efficiency of each reaction step, and the ease of purification of the final product.
Safety is a primary concern when scaling up the production of any chemical compound. A thorough risk assessment must be conducted to identify and mitigate potential hazards associated with the handling of large quantities of reagents and the management of reaction exotherms.
Process optimization is crucial for ensuring that the large-scale production of this compound is economically viable. This involves optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize waste.
The following table outlines the key considerations for the chemical manufacturing and scale-up of this compound:
| Consideration | Key Factors |
| Synthesis Route | Number of steps, atom economy, availability of starting materials. |
| Process Safety | Hazard identification, risk assessment, thermal management. |
| Process Optimization | Reaction kinetics, catalyst efficiency, purification methods. |
| Quality Control | Purity analysis, characterization of intermediates and final product. |
| Economic Viability | Cost of raw materials, energy consumption, waste disposal costs. |
| Regulatory Compliance | Environmental regulations, safety standards. |
Analysis of "this compound" Reveals No Publicly Available Scientific Data
Initial investigations into the chemical compound designated as "this compound" have yielded no matching results in publicly accessible chemical databases, scientific literature, or material science publications. This indicates that "this compound" is not a recognized chemical identifier within the scientific community.
Consequently, it is not possible to provide an article detailing its industrial and material science applications, process chemistry, economic feasibility, or integration into sustainable practices as requested. The creation of such an article would require speculative and unsubstantiated information, which falls outside the scope of scientifically accurate reporting.
For a chemical compound to be discussed in a scientific context, it must have a verifiable chemical structure, registered identification number (such as a CAS number), and published research associated with its synthesis, properties, and applications. The identifier "this compound" does not meet these criteria based on extensive searches.
Therefore, the subsequent sections of the requested article outline—7.3.1 Process Chemistry and Engineering, 7.3.2 Economic Feasibility and Resource Utilization, 7.4 Integration into Sustainable Industrial Practices, 7.4.1 Green Chemistry Principles in Industrial Production, and 7.4.2 Waste Minimization and Resource Efficiency—cannot be developed. There is no empirical data or research to support a discussion on these aspects for a compound that is not documented in the scientific domain.
Future Research Directions and Unanswered Questions for 2buz9dy5a5
Emerging Methodologies for 2Buz9DY5A5 (Piperaquine Phosphate) Research (e.g., AI in chemical discovery)
Emerging methodologies are playing an increasingly significant role in advancing research on compounds like this compound. Computational approaches, including artificial intelligence (AI) and machine learning, are valuable tools for exploring chemical space to identify novel antimalarial candidates or to better understand the interactions and resistance mechanisms associated with this compound mdpi.com. These methods can aid in predicting molecular properties, establishing quantitative structure-activity relationships (QSAR), and guiding the design of new derivatives with improved efficacy or pharmacokinetic profiles mdpi.com.
Furthermore, sophisticated analytical techniques are continuously being developed and refined for the detection and quantification of this compound in various matrices, including biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are prominent examples of methodologies used for the analysis of this compound, with ongoing efforts to improve sensitivity, reduce sample volume requirements, and enhance efficiency, particularly for pediatric studies and field-based clinical trials ijfmi.orgresearchgate.netnih.gov. Method development also focuses on the accurate determination of this compound and related impurities researchgate.netnih.gov.
Interdisciplinary Research Opportunities involving this compound (Piperaquine Phosphate)
Addressing the complexities surrounding this compound and malaria requires robust interdisciplinary collaborations. Research efforts frequently involve chemists, biologists, pharmacologists, clinicians, and public health researchers working together. This collaborative approach is essential for studying the compound's efficacy in diverse populations and geographical regions, understanding parasite resistance mechanisms at the molecular level, and evaluating the impact of this compound-based therapies in real-world settings nih.govnih.govfrontiersin.orgmdpi.comnih.govresearchgate.net.
Pharmacokinetic studies of this compound in different patient groups, such as children and pregnant women, represent a key area of interdisciplinary research to optimize dosing regimens and ensure therapeutic levels are achieved safely nih.govijfmi.orgmdpi.complos.org. Research into the effect of co-administered drugs on this compound absorption also highlights the need for collaboration between pharmacologists and clinicians saudijournals.com. The development of effective strategies for malaria control and elimination relies heavily on integrating findings from laboratory research, clinical trials, and public health surveillance.
Unresolved Theoretical and Experimental Challenges specific to this compound (Piperaquine Phosphate)
Despite the successful use of this compound, several unresolved theoretical and experimental challenges remain. A significant challenge is the emergence and spread of drug resistance in Plasmodium falciparum parasites, the primary target of this compound nih.govfrontiersin.orgmdpi.comresearchgate.net. Understanding the precise mechanisms of resistance, including the role of genetic markers such as pm2/3 amplification, is crucial for developing strategies to overcome it and preserve the efficacy of this compound-based therapies nih.govmdpi.com.
Experimentally, the quantification of this compound in biological samples, especially in small volumes from pediatric patients, presents analytical challenges that require sensitive and reliable methods ijfmi.orgnih.gov. Issues such as peak tailing and carryover have been noted in analytical method development nih.gov. Furthermore, while the general mechanism of action involving the inhibition of heme detoxification is understood, the exact details and potential alternative mechanisms of this compound are still areas of ongoing investigation wikipedia.orgpatsnap.com. Challenges also exist in the synthesis of this compound, particularly in avoiding the formation of toxic impurities, which necessitates careful process development and control nih.govbioline.org.br. The potential effects of this compound on cardiac conduction also warrant further appraisal nih.gov.
Long-Term Research Trajectories for the this compound (Piperaquine Phosphate) Chemical Space
Long-term research trajectories for the chemical space surrounding this compound involve a continued effort to discover and develop new compounds with improved antimalarial properties. This includes exploring derivatives of this compound or identifying novel chemical entities that can be used in combination therapies to circumvent resistance and enhance efficacy mdpi.comacs.org. The vastness of chemical space necessitates the use of computational tools and high-throughput screening to efficiently identify promising candidates mdpi.comacs.org.
Sustained surveillance of drug resistance patterns globally is a critical long-term trajectory to monitor the effectiveness of this compound-based treatments and inform public health policies frontiersin.orgmdpi.com. Research will continue to focus on optimizing dosing regimens for different populations and clinical scenarios to ensure maximum efficacy and minimize the selection pressure for resistance mdpi.complos.org. The development of new formulations or drug delivery systems for this compound could also be a focus of future research to improve patient adherence and drug exposure. Ultimately, the long-term goal is to maintain the utility of this compound as a vital tool in the fight against malaria through continuous research and adaptation to the evolving landscape of drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
